2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile

Description

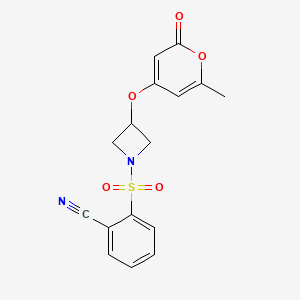

The compound 2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a structurally complex molecule featuring:

- A benzonitrile moiety at the aromatic core.

- A sulfonyl group (-SO₂-) bridging the benzonitrile to a 4-membered azetidine ring.

- A 6-methyl-2-oxo-2H-pyran-4-yl substituent attached via an ether linkage to the azetidine.

The azetidine’s small ring size introduces steric strain, which may influence reactivity or binding interactions.

Properties

IUPAC Name |

2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-11-6-13(7-16(19)22-11)23-14-9-18(10-14)24(20,21)15-5-3-2-4-12(15)8-17/h2-7,14H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVYEZGAUDGLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile (CAS Number: 1787880-28-7) is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The structure features a sulfonamide group linked to a benzonitrile moiety, which is further connected to an azetidine ring containing a pyranone derivative. This unique arrangement of functional groups may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

| CAS Number | 1787880-28-7 |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties, potentially allowing this compound to exhibit similar effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds with similar structures. For instance, derivatives containing pyranone rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- In Vitro Studies : Compounds with similar structural motifs have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

- Case Study : A related compound, N-benzenesulfonylbenzotriazole, exhibited dose-dependent growth inhibition against Trypanosoma cruzi, suggesting that similar derivatives may also possess antiparasitic properties .

Anticancer Activity

Research has indicated that compounds featuring azetidine and sulfonamide groups can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- Cell Line Studies : In studies involving human cancer cell lines, compounds with analogous structures have been shown to reduce cell viability significantly, suggesting potential as chemotherapeutic agents .

- Mechanistic Insights : The interaction with specific signaling pathways involved in cell proliferation and survival could be a key factor in their anticancer effects.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of the target compound to elucidate their biological activities further.

- Synthesis : The synthetic route typically involves multi-step organic reactions starting from commercially available precursors, culminating in the formation of the desired azetidine-sulfonamide structure .

- Biological Evaluation : Following synthesis, compounds are often subjected to biological evaluation using standard assays to determine their efficacy against various pathogens or cancer cells.

Scientific Research Applications

Chemical Structure and Synthesis

The structure of the compound features a benzonitrile moiety linked to an azetidine ring, which is further substituted with a sulfonyl group and a 6-methyl-2-oxo-2H-pyran-4-yloxy group. The synthesis of such compounds typically involves multi-step organic reactions, including:

- Formation of the Azetidine Ring : Utilizing appropriate precursors to introduce the azetidine structure.

- Sulfonylation : Introducing the sulfonyl group through reactions with sulfonyl chlorides.

- Coupling Reactions : Linking the pyran derivative to the azetidine framework, often through nucleophilic substitution.

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Properties

Research indicates that compounds with similar structures have shown significant antimicrobial activity against various pathogens. The presence of the 6-methyl-2-oxo-2H-pyran moiety is believed to enhance this activity by interacting with microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in glucose metabolism and neurotransmitter regulation, respectively, indicating possible applications in diabetes management and neurodegenerative diseases.

Therapeutic Applications

Given its diverse biological activities, the compound can be explored for several therapeutic applications:

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial Therapy | Treatment of bacterial and fungal infections |

| Anti-inflammatory Drugs | Management of chronic inflammatory conditions |

| Diabetes Management | Inhibition of α-glucosidase to control blood sugar levels |

| Neurodegenerative Diseases | Targeting acetylcholinesterase for cognitive enhancement |

Case Study 1: Antimicrobial Activity

A study conducted on derivatives similar to 2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile demonstrated potent activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than standard antibiotics, suggesting a promising alternative for infection treatment.

Case Study 2: Anti-inflammatory Efficacy

In vitro studies have shown that the compound can reduce the production of inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in developing new anti-inflammatory agents for conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile () Features:

- Benzonitrile core with methyl substitution.

- Pyrimidine-triazole-pyrrolidine hybrid structure.

- Hydroxypropan-2-yl substituent.

AZ6 (3-[({2-[4-({[(4S)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}sulfonyl)piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]benzonitrile) ()

- Features :

- Benzonitrile linked via sulfonyl-piperazine .

- Imidazolidinone substituent (urea-like ring).

- Atom Count : 57 atoms, including 12 aromatic bonds .

Main Compound vs. Comparators :

Implications of Structural Differences

- Ring Size and Strain :

The azetidine (4-membered) in the main compound introduces greater steric strain compared to piperazine (6-membered) in AZ6 . This may affect conformational flexibility and binding kinetics in biological targets. - Sulfonyl Group Placement :

Both the main compound and AZ6 feature sulfonyl groups, but their linkage to azetidine (small ring) versus piperazine (larger ring) could modulate electronic effects and solubility. - Heterocyclic Substituents: The 6-methyl-2-oxo-pyran in the main compound contrasts with imidazolidinone (AZ6) and pyrimidine-triazole (). Pyran’s oxygen-rich structure may enhance hydrophilicity, whereas triazoles () are known for hydrogen-bonding capabilities .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile?

- Methodological Answer : A multi-step approach is typically employed:

Azetidine Functionalization : Introduce the 6-methyl-2-oxo-2H-pyran-4-yl group via nucleophilic substitution under anhydrous conditions, using catalysts like piperidine in ethanol at 0–5°C for 2 hours .

Sulfonylation : React the azetidine intermediate with benzonitrile sulfonyl chloride in dichloromethane (DCM) at room temperature, monitored by TLC for completion.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure compound .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Compare H and C NMR shifts with analogous sulfonylbenzonitrile derivatives (e.g., 2-(3-benzoylphenyl)propionitrile ).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal X-ray data, as demonstrated for methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). Similar benzonitrile derivatives show limited aqueous solubility but dissolve in DMSO at 10–20 mg/mL .

- Stability : Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl group. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Methodological Answer : Apply design of experiments (DoE) to evaluate parameters:

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0°C to 40°C | 25°C (room temperature) |

| Solvent | DCM vs. THF | DCM (higher polarity) |

| Base | Triethylamine vs. DMAP | Triethylamine (2 eq.) |

- Key Reference : Split-plot experimental designs, as used in agricultural chemistry studies , can systematically identify interactions between variables.

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, which showed strong correlations between computed electronic properties and xanthine oxidase inhibition .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Validate models against crystallographic data from structurally related compounds .

Q. How should researchers address contradictory bioactivity data across assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).

- Orthogonal Assays : Compare enzyme inhibition (e.g., UV-Vis kinetics) with cell-based viability assays (MTT or resazurin).

- Purity Verification : Reanalyze compound purity via HPLC-MS, as impurities >95% can skew results .

Q. What structural modifications enhance biological activity while maintaining stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the pyran ring (e.g., 6-methyl vs. 6-ethyl) and azetidine oxygen linker. For example, replacing methyl with electron-withdrawing groups (e.g., -Cl) improved metabolic stability in analogous chromene derivatives .

- Prodrug Strategies : Introduce ester or amide moieties to enhance solubility, as seen in levofloxacin derivatives .

Q. Which advanced analytical techniques resolve spectral ambiguities in complex mixtures?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., aromatic or methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric fragments with mass accuracy <5 ppm.

- X-ray Powder Diffraction (XRPD) : Confirm crystallinity and polymorphic forms, critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.